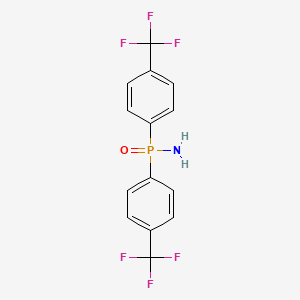

P,P-Bis(4-(trifluoromethyl)phenyl)phosphinic amide

Description

Crystallographic Analysis and Stereochemical Configuration

The crystallographic investigation of phosphinic amides reveals fundamental insights into their three-dimensional molecular architecture and stereochemical preferences. Based on analyses of structurally related phosphinic amide compounds, these molecules typically adopt distorted tetrahedral geometries around the central phosphorus atom. The molecular structure exhibits characteristic bond angle distortions, with the oxygen-phosphorus-nitrogen angle showing the most pronounced deviation from ideal tetrahedral geometry, often measuring approximately 117.53 degrees. This geometric distortion arises from the electronic demands of the phosphoryl group and the steric requirements of the substituents attached to the phosphorus center.

The crystal packing arrangements of phosphinic amides are dominated by intermolecular hydrogen bonding interactions, particularly involving the amide nitrogen-hydrogen functionality and the phosphoryl oxygen atom. These weak but significant interactions create extended chain structures within the crystal lattice, contributing to the overall stability and physical properties of the crystalline material. Additional non-covalent interactions, including carbon-hydrogen to oxygen contacts and carbon-hydrogen to pi-electron system interactions, further stabilize the crystal structure and generate characteristic herringbone packing motifs.

Stereochemical considerations become particularly important when examining the conformational flexibility of the amide linkage. The presence of bulky trifluoromethyl-substituted phenyl groups introduces significant steric constraints that influence the preferred conformational states of the molecule. The orientation of these substituents relative to the central phosphorus-nitrogen bond can lead to the formation of multiple conformers with distinct energetic profiles, as observed in related phosphinic amide systems.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides the most comprehensive characterization of this compound, offering detailed information about its molecular structure and electronic environment. The phosphorus-31 nuclear magnetic resonance spectrum typically exhibits a characteristic signal in the chemical shift range of 18-25 parts per million, reflecting the phosphoryl oxidation state and the electronic influence of the aromatic substituents. This chemical shift position is diagnostic for phosphinic amides and distinguishes them from other phosphorus-containing functional groups.

Proton nuclear magnetic resonance analysis reveals the aromatic proton signals corresponding to the trifluoromethyl-substituted phenyl rings, typically appearing as complex multipets in the 7.0-8.2 parts per million region. The coupling patterns observed in these spectra provide information about the substitution pattern and electronic environment of the aromatic systems. The amide proton, when present, appears as a characteristic broad signal that may show coupling to the phosphorus nucleus, providing additional structural confirmation.

Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information, particularly regarding the aromatic carbon framework and the trifluoromethyl substituents. The trifluoromethyl carbon atoms typically appear as quartet signals due to coupling with the three equivalent fluorine atoms, with chemical shifts around 123-126 parts per million. The aromatic carbon signals provide detailed information about the electronic environment of each carbon position, with phosphorus coupling patterns helping to establish connectivity relationships.

| Spectroscopic Parameter | Characteristic Range | Structural Information |

|---|---|---|

| Phosphorus-31 Nuclear Magnetic Resonance | 18-25 ppm | Phosphoryl environment |

| Aromatic Proton Nuclear Magnetic Resonance | 7.0-8.2 ppm | Phenyl ring substitution |

| Trifluoromethyl Carbon-13 Nuclear Magnetic Resonance | 123-126 ppm | Fluorine substitution pattern |

| Molecular Ion Mass Spectrometry | 353.20 mass units | Molecular weight confirmation |

Infrared spectroscopy provides characteristic absorption bands that confirm the presence of key functional groups within the molecule. The phosphoryl stretch typically appears around 1200-1300 wavenumbers, while the aromatic carbon-carbon stretching vibrations occur in the 1400-1600 wavenumber region. The trifluoromethyl groups contribute characteristic carbon-fluorine stretching absorptions in the 1000-1400 wavenumber range, providing additional structural confirmation.

Mass spectrometry analysis confirms the molecular composition and provides fragmentation patterns that support structural assignments. High-resolution mass spectrometry typically shows the molecular ion peak at mass-to-charge ratio 353.20, corresponding to the expected molecular formula C14H10F6NOP. Fragmentation patterns often involve loss of trifluoromethyl groups or aromatic substituents, providing additional structural information through characteristic neutral losses.

Computational Modeling of Electronic Structure and Reactivity

Computational investigations using density functional theory methods provide detailed insights into the electronic structure and reactivity patterns of this compound. These calculations reveal the distribution of electron density throughout the molecule and identify regions of enhanced or diminished reactivity based on frontier molecular orbital analysis. The presence of strongly electron-withdrawing trifluoromethyl groups significantly influences the electronic properties of the aromatic systems and the central phosphorus center.

The molecular electrostatic potential surface calculations demonstrate the polarization effects introduced by the trifluoromethyl substituents, showing regions of electron deficiency on the aromatic rings and electron accumulation around the fluorine atoms. These electrostatic patterns correlate directly with observed reactivity trends and help explain the unique chemical behavior of this compound compared to non-fluorinated analogs.

Frontier molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital energies and spatial distributions, providing insights into potential reaction pathways and electronic transitions. The electron-withdrawing nature of the trifluoromethyl groups typically lowers both orbital energies compared to non-substituted analogs, affecting both nucleophilic and electrophilic reactivity patterns.

Conformational analysis through computational methods identifies preferred molecular geometries and relative energies of different conformational states. The calculations often reveal multiple low-energy conformers that differ in the relative orientations of the aromatic substituents, with energy differences typically ranging from 1-5 kilocalories per mole. These conformational preferences influence both spectroscopic properties and chemical reactivity.

Non-covalent interaction analysis using computational methods identifies stabilizing interactions within the molecule and potential intermolecular contacts in condensed phases. Hydrogen bonding capabilities of the amide functionality, combined with weak interactions involving the aromatic systems and fluorine atoms, contribute to the overall stability and physical properties of the compound. These calculations help predict crystal packing arrangements and solution-phase behavior.

Properties

IUPAC Name |

1-[amino-[4-(trifluoromethyl)phenyl]phosphoryl]-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F6NOP/c15-13(16,17)9-1-5-11(6-2-9)23(21,22)12-7-3-10(4-8-12)14(18,19)20/h1-8H,(H2,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRIPXRAYILRSLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)P(=O)(C2=CC=C(C=C2)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F6NOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Coupling of 4-(Trifluoromethyl)phenylphosphine with Amides

One of the most common approaches involves the nucleophilic substitution of phosphine derivatives with amines or amides, facilitated by catalysts or reagents that promote the formation of the phosphinic amide bond. This method typically employs:

- Starting materials: 4-(Trifluoromethyl)phenylphosphine or its derivatives

- Reagents: Amides or amines, often in the presence of oxidants or coupling agents

- Solvents: Dichloromethane, toluene, or other inert organic solvents

- Catalysts: Transition metal catalysts such as palladium or platinum may be used to facilitate coupling reactions

Oxidative or Reductive Functionalization

Another method involves oxidation of phosphine intermediates to phosphine oxides followed by amide formation:

- Oxidation step: Using hydrogen peroxide or other oxidants to generate phosphine oxides

- Amide formation: Subsequent reaction with amines under dehydrating conditions or coupling agents to yield phosphinic amides

Catalytic Cross-Coupling via Transition Metal Catalysis

Recent advances have demonstrated the utility of transition-metal catalysis, especially palladium and nickel, in constructing the phosphinic amide framework:

These methods often involve multi-step procedures with careful control of reaction conditions to optimize yield and selectivity.

Notable Experimental Procedures

Palladium-Catalyzed Desymmetrization

A representative procedure involves the use of palladium catalysts with chiral ligands to construct P-stereogenic centers, which can be subsequently converted into the target phosphinic amide:

- Catalyst: Pd(OAc)₂ (10 mol%)

- Ligand: Xantphos (10 mol%)

- Base: K₂CO₃ (2.5 equiv)

- Solvent: Toluene

- Temperature: 100°C

- Reaction time: 24 hours

- Outcome: Formation of P-stereogenic phosphinic amides with high enantioselectivity

This method is particularly useful for synthesizing stereochemically defined derivatives, which can be further transformed into the desired compound.

Nickel-Catalyzed Reductive Coupling

In a typical nickel-catalyzed synthesis:

- Catalyst: NiCl₂ (10 mol%)

- Ligand: Xantphos

- Reducing agent: Zinc powder

- Solvent: Dioxane

- Additives: TMSCl (3 equiv)

- Temperature: 120°C

- Duration: 18 hours

- Product: P,P-Bis(4-(trifluoromethyl)phenyl)phosphinic amide

This method offers a scalable route with good yields and functional group tolerance.

Data Tables Summarizing Preparation Methods

| Method | Catalyst | Reagents | Solvent | Temperature | Reaction Time | Yield | Remarks |

|---|---|---|---|---|---|---|---|

| Palladium-catalyzed coupling | Pd(OAc)₂, Xantphos | Aryl halides, phosphine oxides | Toluene | 100°C | 24 h | Up to 92% | Enantioselective, stereocenter formation |

| Nickel-catalyzed reductive coupling | NiCl₂, Zn | Nitroarenes, phosphine oxides | Dioxane | 120°C | 18 h | Up to 90% | Scalable, high yield |

| Oxidative amide formation | Hydrogen peroxide, coupling agents | Phosphines, amides | Dichloromethane | Room temperature | Variable | Moderate | Suitable for functionalized derivatives |

Research Findings and Considerations

- Reaction Optimization: Transition metal catalysis, especially nickel and palladium, has been shown to provide efficient routes with high yields and selectivity.

- Reaction Conditions: Elevated temperatures (100–120°C) and inert atmospheres are often necessary to facilitate coupling and oxidation steps.

- Substrate Scope: The methods are compatible with various substituted aryl halides and phosphine derivatives, allowing for structural diversity.

- Scalability: Continuous flow reactors and automation have been employed in industrial settings to produce this compound at larger scales with consistent quality.

Chemical Reactions Analysis

Types of Reactions

P,P-Bis(4-(trifluoromethyl)phenyl)phosphinic amide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert it into phosphine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted phosphinic amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis and Catalysis

P,P-Bis(4-(trifluoromethyl)phenyl)phosphinic amide serves as a reagent in various organic synthesis reactions. It can undergo oxidation to form phosphine oxides or reduction to yield phosphine derivatives. Additionally, it participates in nucleophilic substitution reactions, making it versatile for synthesizing other organic compounds.

2. Biological Activities

Research indicates that this compound may exhibit potential biological activities, including enzyme inhibition and antimicrobial properties. The trifluoromethyl groups contribute to its biological efficacy by enhancing lipophilicity, which facilitates interaction with biological targets. Studies are ongoing to explore its role as a pharmaceutical intermediate in drug development.

3. Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its structural characteristics suggest it could act as an inhibitor for specific enzymes, contributing to drug discovery efforts aimed at developing new therapeutic agents .

4. Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials with unique properties. Its stability and reactivity make it suitable for various applications in chemical manufacturing processes.

Case Study 1: Enzyme Inhibition

A study highlighted the inhibitory effects of similar compounds on steroid 5α-reductase type 1, demonstrating the potential of phosphinic amides in regulating enzyme activity. The compound exhibited a half-maximal inhibitory concentration (IC50) of 1.44 µM against human keratinocyte cells, suggesting its viability as a therapeutic agent targeting hormone-related conditions .

Case Study 2: Organic Synthesis

Research documented the effectiveness of this compound in cascade reactions involving Lewis acids. The optimization of these reactions showed high yields of desired products, underscoring its utility as a reagent in complex organic syntheses .

Mechanism of Action

The mechanism by which P,P-Bis(4-(trifluoromethyl)phenyl)phosphinic amide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. The phosphinic amide moiety can form strong hydrogen bonds with target molecules, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

P,P-Bis[4-(dimethylamino)phenyl]-N,N-bis(propan-2-yl)phosphinic amide

- Structural Features :

- Physical Properties :

- Applications :

N-Benzyhydryl-P,P-bis(aryl)phosphinic Amides

- Examples :

- Synthesis :

- Applications: Potential utility in asymmetric catalysis due to tunable electronic effects from substituents (e.g., -OMe, -F) .

N,N-Bis(diphenylthiophosphinoyl)-4-ethylaniline

- Structural Features :

- Applications :

Comparative Data Table

Key Research Findings

Steric and Electronic Effects

- Trifluoromethyl vs. Steric bulk from -CF₃ may increase cone angle (~190° estimated) compared to 187° for the dimethylamino analogue, impacting metal-ligand coordination .

Catalytic Performance

- The dimethylamino-substituted phosphinic amide demonstrates high catalytic efficiency in Suzuki-Miyaura reactions due to balanced steric bulk and electron-donating effects .

- Trifluoromethyl-substituted analogues are hypothesized to improve oxidative stability but may reduce catalytic activity in electron-sensitive reactions due to excessive electron withdrawal .

Crystallographic Insights

- Weak intermolecular interactions (C–H⋯O, C–H⋯π) dominate the crystal packing of phosphinic amides, as seen in P,P-Bis[4-(dimethylamino)phenyl] derivatives . Similar interactions are expected in trifluoromethyl-substituted variants but with altered geometry due to -CF₃ polarity .

Biological Activity

P,P-Bis(4-(trifluoromethyl)phenyl)phosphinic amide is an organophosphorus compound with significant potential in biological applications, including enzyme inhibition and antimicrobial properties. This article delves into its biological activity, synthesizing findings from various studies and presenting data in a structured format.

Chemical Overview

- Molecular Formula : C14H10F6NOP

- CAS Number : 1333316-91-8

- Properties : The compound features a phosphinic amide structure with trifluoromethyl groups, enhancing its lipophilicity and biological membrane penetration.

The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups improve the compound's ability to penetrate cellular membranes, while the phosphinic amide moiety facilitates strong hydrogen bonding with target molecules, potentially leading to inhibition or modulation of their activity .

1. Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of specific enzymes, particularly protein tyrosine phosphatases (PTPs). These enzymes play critical roles in cellular signaling and metabolism. Inhibition of PTPs can lead to altered insulin signaling pathways, suggesting therapeutic potential for conditions like type 2 diabetes .

2. Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against various strains of bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). Studies report minimum inhibitory concentrations (MICs) indicating that it possesses both bacteriostatic and bactericidal effects .

| Microorganism | MIC (μM) | MBC (μM) | Activity Type |

|---|---|---|---|

| Staphylococcus aureus | 25.9 | 25.9 | Bactericidal |

| Methicillin-resistant S. aureus | 12.9 | 12.9 | Bactericidal |

| Enterococcus faecalis | >100 | >100 | No activity |

3. Cell Viability and Anti-inflammatory Effects

In vitro studies have also assessed the compound's effects on cell viability and its anti-inflammatory potential. Certain derivatives of the compound have shown to modulate NF-κB activity, a critical transcription factor involved in inflammation .

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of this compound against clinical isolates of MRSA. The results indicated that the compound exhibited potent antibacterial activity, with MIC values comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating resistant infections .

Case Study 2: Enzyme Targeting in Diabetes

Another investigation focused on the impact of this compound on protein tyrosine phosphatases involved in insulin signaling. The study found that selective inhibition led to improved insulin sensitivity in vitro, highlighting its promise for diabetes management .

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Toxicological evaluations indicate that compounds with similar structures can exhibit varying degrees of toxicity; thus, further studies are required to establish a safety profile for this compound in clinical applications .

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing P,P-Bis(4-(trifluoromethyl)phenyl)phosphinic amide with high purity?

- The synthesis can be optimized using a modified Grignard approach. For example, reacting phosphinic chloride precursors with trifluoromethyl-substituted aryl Grignard reagents under inert conditions (e.g., THF, 0–65°C) . Purification via recrystallization or column chromatography is critical, with monitoring by P NMR to confirm phosphinic amide formation .

Q. How can the molecular geometry and stereoelectronic properties of this compound be characterized?

- Single-crystal X-ray diffraction (SC-XRD) is essential for determining bond angles (e.g., O–P–N angles) and torsional distortions. For instance, the phosphorus center typically adopts a distorted tetrahedral geometry, with significant deviations in angles like O–P–N (~117.5°) . Computational methods (DFT) can supplement experimental data to analyze electronic effects of the trifluoromethyl groups .

Q. What methodologies are used to determine steric parameters like the effective cone angle?

- The Tolman cone angle can be estimated by adjusting the P–O bond length to 2.28 Å (mimicking metal-ligand distances) and calculating the spatial occupancy of substituents. For related phosphinic amides, effective cone angles of ~187° have been reported, reflecting steric bulk .

Advanced Research Questions

Q. How do the electron-withdrawing trifluoromethyl groups influence the compound’s reactivity in catalysis?

- The -CF groups reduce electron density at the phosphorus center, enhancing electrophilicity and potentially improving catalytic activity in cross-coupling reactions. Comparative studies with dimethylamino or methoxy analogs (e.g., via Hammett plots) can quantify electronic effects .

Q. What intermolecular interactions dominate the crystal packing, and how do they affect material properties?

- Weak C–H⋯O and C–H⋯π interactions propagate chain-like structures along specific crystallographic axes (e.g., [100] or [001]), forming herringbone motifs. These interactions can be mapped using Hirshfeld surface analysis and correlated with thermal stability or solubility .

Q. How does this compound perform as a ligand in transition-metal catalysis compared to traditional phosphines?

- Phosphinic amides exhibit superior hydrolytic and oxidative stability compared to trialkylphosphines. Testing in Suzuki-Miyaura couplings at low Pd loadings (e.g., 0.1–1 mol%) can reveal efficiency, with turnover numbers (TONs) compared to PPh or PCy .

Q. What are the challenges in reconciling computational predictions with experimental data for this compound?

- Discrepancies may arise in predicting weak non-covalent interactions (e.g., C–H⋯O) via DFT. Hybrid methods combining SC-XRD data with molecular dynamics simulations improve accuracy in modeling crystal packing .

Q. How do structural variations (e.g., -CF vs. -NMe) impact ligand performance in asymmetric catalysis?

- Comparative catalytic studies (e.g., enantioselective hydrogenation) paired with X-ray absorption spectroscopy (XAS) can reveal how substituents modulate metal-ligand bond lengths and stereoselectivity .

Methodological Notes

- Data Contradictions : Discrepancies in reported cone angles or reactivity may stem from variations in crystallization solvents or computational models. Cross-validate using multiple techniques (SC-XRD, NMR, DFT) .

- Safety : Handle with inert-atmosphere techniques due to potential sensitivity to moisture or oxygen. Refer to SDS guidelines for phosphinic amides regarding personal protective equipment (PPE) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.